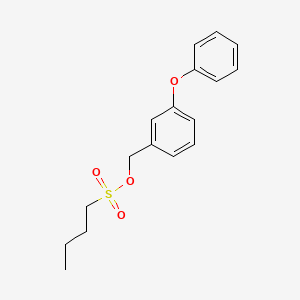
(3-Phenoxyphenyl)methyl butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenoxyphenyl)methyl butane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenoxyphenyl group attached to a butane-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl butane-1-sulfonate typically involves the reaction of (3-Phenoxyphenyl)methanol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Phenoxyphenyl)methanol+Butane−1−sulfonylchloride→(3−Phenoxyphenyl)methylbutane−1−sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenoxyphenyl)methyl butane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenoxyphenyl group can be reduced to form phenols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as amides, thioethers, or ethers.
Oxidation: The major products are oxidized derivatives such as quinones or carboxylic acids.
Reduction: The major products are reduced derivatives such as phenols or alcohols.
Applications De Recherche Scientifique
(3-Phenoxyphenyl)methyl butane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: It has potential applications in the study of enzyme inhibition and protein modification. It can be used to modify specific amino acid residues in proteins.
Industry: It can be used as a surfactant or emulsifying agent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Phenoxyphenyl)methyl butane-1-sulfonate depends on its specific application. In the context of enzyme inhibition, it can act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate binding. In the context of protein modification, it can react with specific amino acid residues, leading to changes in protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Phenoxyphenyl)methyl methane-1-sulfonate
- (3-Phenoxyphenyl)methyl ethane-1-sulfonate
- (3-Phenoxyphenyl)methyl propane-1-sulfonate
Uniqueness
(3-Phenoxyphenyl)methyl butane-1-sulfonate is unique due to the presence of the butane-1-sulfonate moiety, which can impart different chemical and physical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
918313-30-1 |
|---|---|
Formule moléculaire |
C17H20O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl butane-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-2-3-12-22(18,19)20-14-15-8-7-11-17(13-15)21-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3 |
Clé InChI |
FJDZMXQVIVDJIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


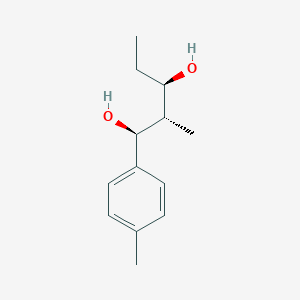
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
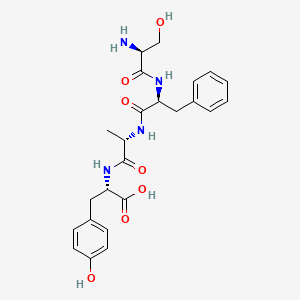
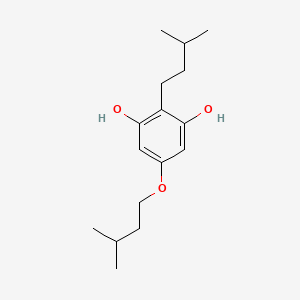
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
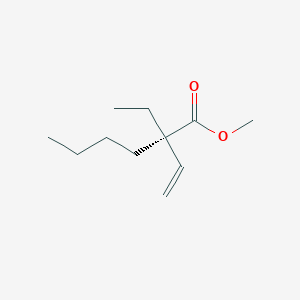
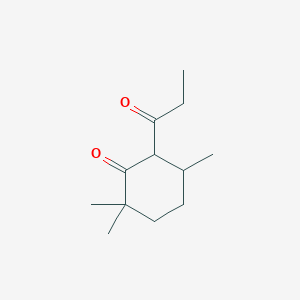

![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
